molecular formula C6H7NNaO3 B8293540 Sodium ethyl cyanopyruvate

Sodium ethyl cyanopyruvate

Cat. No. B8293540
M. Wt: 164.11 g/mol
InChI Key: BTPBRXWVRSJMGX-UHFFFAOYSA-N
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Patent
US07300949B2

Procedure details

Phenyl hydrazine (2.94 ml, 0.03 moles) was dissolved in water (50 ml) in a 500 ml beaker. Concentrated H2SO4 (1.63 ml, 0.03 mole) was added drop-wise using a pipette while cooling with ice water bath. This phenyl hydrazine solution was then added to a stirred solution of sodium ethyl cyanopyruvate (5.37 g, 0.03 mole) in 70 ml of chloroform in a 500 ml round bottom flask at room temperature. Stirring was maintained for about 24 hrs and the reaction was monitored by LCMS. After the completion of reaction, the organic layer was separated and the aqueous layer was extracted with CHCl3 (2×150 ml). The combined organic layer was then washed with saturated NaHCO3 (1×100 ml), dried over sodium sulfate. Removal of solvent provided a viscous oil which was mainly non-cyclized hydrazone. The crude product was dissolved in minimum amount of dry EtOH (15 ml) and the mixture was heated in sealed tube at 120-150° C. for overnight. After the completion of reaction, ethanol was evaporated in vacuo to give crude product, which was purified by column chromatography eluting with Hexanes/Ethyl Acetate=9/1 to 1/1 to give 5.54 g of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (yield: 80%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.37 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OS(O)(=O)=O.[C:14]([CH2:16][C:17](=O)[C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:15].[Na]>O.C(Cl)(Cl)Cl.CCO>[CH2:21]([O:20][C:18]([C:17]1[CH:16]=[C:14]([NH2:15])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1)=[O:19])[CH3:22] |f:2.3,^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.94 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.63 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
5.37 g
Type
reactant
Smiles
C(#N)CC(C(=O)OCC)=O.[Na]
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 15) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for about 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (2×150 ml)
WASH
Type
WASH
Details
The combined organic layer was then washed with saturated NaHCO3 (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
provided a viscous oil which
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with Hexanes/Ethyl Acetate=9/1 to 1/1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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